molecular formula C20H21F3O5S B1667812 1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester CAS No. 212188-60-8

1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester

Cat. No. B1667812
M. Wt: 430.4 g/mol
InChI Key: XJURALZPEJKKOV-CQSZACIVSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It includes a butanesulfonic acid group, a trifluoro group, and a phenyl ester group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoro group would likely add electron-withdrawing character, potentially affecting the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoro and phenyl ester groups. The trifluoro group is electron-withdrawing, which could make the compound more reactive towards nucleophiles . The phenyl ester group could potentially undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoro group could increase its stability and potentially its boiling point. The phenyl ester group could influence properties like solubility .

Scientific Research Applications

Chemical Reactions and Synthesis

1-Butanesulfonic acid and its derivatives have been extensively studied in various chemical reactions and synthesis processes. For instance, trifluoromethanesulfonic (triflic) acid, a closely related compound, reacts with naphthalene to yield complex mixtures including benzylidene and dihydroanthracene derivatives (Launikonis, Sasse, & Willing, 1993). Additionally, triflouromethyl-1H-benzo[f]chromenes can be synthesized using trifluoro-1-phenyl-1,3-butanedione, a compound similar to 1-butanesulfonic acid, via a green synthesis approach (Massoumi Shahi et al., 2018).

Industrial Applications

1-Butanesulfonic acid derivatives are also important in industrial applications. A method for recovering waste alkaline perfluoro-n-butanesulfonate and converting it into trifluoroethyl ester alkylating agents demonstrates its utility in industrial processes. This approach offers potential economic and environmental benefits (Conte et al., 1991).

Polymer Chemistry

In the field of polymer chemistry, functional esters of trifluoromethanesulfonic acid (triflate esters) have been synthesized and used as initiators for the polymerization of tetrahydrofuran (THF). This method aims to synthesize endgroup-functionalized polyTHF's, illustrating the compound's role in advanced polymer synthesis (Dubreuil & Goethals, 1997).

Environmental Chemistry

The environmental impact of perfluorinated sulfonic acids, which include derivatives of 1-butanesulfonic acid, has been studied. A chemical kinetic model for their decomposition provides insights into the fate of such pollutants under pyrolytic conditions, which is relevant to waste incineration and fluorine mineralization (Altarawneh, 2021).

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further testing. It could have potential uses in fields like pharmaceuticals or materials science .

properties

IUPAC Name

[3-[[(2R)-2-(hydroxymethyl)-2,3-dihydro-1H-inden-4-yl]oxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3O5S/c21-20(22,23)8-3-9-29(25,26)28-17-6-2-5-16(12-17)27-19-7-1-4-15-10-14(13-24)11-18(15)19/h1-2,4-7,12,14,24H,3,8-11,13H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJURALZPEJKKOV-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=C2OC3=CC(=CC=C3)OS(=O)(=O)CCCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CC2=C1C=CC=C2OC3=CC(=CC=C3)OS(=O)(=O)CCCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701010009
Record name 1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701010009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester

CAS RN

212188-60-8
Record name 3-[[(2R)-2,3-Dihydro-2-(hydroxymethyl)-1H-inden-4-yl]oxy]phenyl 4,4,4-trifluoro-1-butanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212188-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-38-7271
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212188608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701010009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KN-387271
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRX4T6TMUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester
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1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester
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1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester
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1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester
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1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester
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1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester

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